1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone
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Overview
Description
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrrolidine ring, and a bromophenyl group. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reduction of pyrrole derivatives or through cyclization reactions involving amines and aldehydes.
Coupling of the Bromophenyl Group: The final step involves coupling the bromophenyl group with the oxadiazole-pyrrolidine intermediate, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The oxadiazole ring, for example, is known to interact with various biological targets, potentially leading to inhibition or activation of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenylethanone: Lacks the bromine substituent, which may affect its biological activity and chemical reactivity.
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone: Contains a chlorine substituent instead of bromine, potentially leading to different reactivity and biological properties.
Uniqueness
The presence of the bromophenyl group in 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone may confer unique properties, such as increased lipophilicity, altered electronic effects, and specific interactions with biological targets.
Properties
IUPAC Name |
2-(2-bromophenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c15-12-4-2-1-3-10(12)7-13(19)18-6-5-11(8-18)14-16-9-20-17-14/h1-4,9,11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFGGHVHCVKJEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)CC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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